molecular formula C13H20N2O2 B4315666 N-(2-ethoxybenzyl)-N'-propylurea

N-(2-ethoxybenzyl)-N'-propylurea

Cat. No.: B4315666
M. Wt: 236.31 g/mol
InChI Key: SURYJWNGLRWXLJ-UHFFFAOYSA-N
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Description

N-(2-Ethoxybenzyl)-N'-propylurea is a urea derivative characterized by a 2-ethoxybenzyl group attached to one nitrogen atom and a propyl group to the other. Urea derivatives are widely studied for their diverse pharmacological and material science applications, including enzyme inhibition, receptor antagonism, and optoelectronic properties.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-9-14-13(16)15-10-11-7-5-6-8-12(11)17-4-2/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURYJWNGLRWXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-N’-propylurea typically involves the reaction of 2-ethoxybenzylamine with propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

    Step 1: Dissolve 2-ethoxybenzylamine in an appropriate solvent such as dichloromethane.

    Step 2: Add propyl isocyanate dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

    Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.

    Step 4: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-ethoxybenzyl)-N’-propylurea can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-N’-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

N-(2-ethoxybenzyl)-N’-propylurea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Material Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-N’-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can bind to its target, modulating its activity through various pathways, including inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Structural and Functional Analogues

KRN633 (N-(2-Chloro-4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl)-N'-propylurea)
  • Structure : Features a quinazolinyloxy group and chloro substituent on the aromatic ring.
  • Activity : A potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, used in cancer research .
  • Key Differences : The quinazolinyl moiety enhances binding to kinase domains, unlike the 2-ethoxybenzyl group in the target compound.
Chlorpropamide (N-(p-Chlorobenzenesulfonyl)-N'-propylurea)
  • Structure : Contains a sulfonamide group linked to a chlorophenyl ring.
  • Activity : Antidiabetic drug stimulating insulin secretion via pancreatic β-cell sulfonylurea receptors .
  • Key Differences : The sulfonamide group confers specificity for sulfonylurea receptors, absent in the ethoxybenzyl derivative.
CPU (N-Cyclohexyl-N'-(3-phenyl)propylurea)
  • Structure : Cyclohexyl and phenyl substituents.
  • Activity : Soluble epoxide hydrolase (sEH) inhibitor with anti-inflammatory and cardiovascular applications .
N-[2-(7-Methoxynaphth-1-yl)ethyl]-N'-propylurea
  • Structure : Methoxynaphthylethyl substituent.
  • Activity : Exhibits melatoninergic, antipsychotic, and analgesic properties .
  • Key Differences : The naphthyl group enables π-π stacking interactions with biological targets, unlike the ethoxybenzyl group.

Physicochemical Properties

Table 1: Thermodynamic and Solubility Data
Compound Melting Point (°C) LogP (Predicted) Key Observations Reference
Chlorpropamide 129.2–129.8 2.5 High crystallinity due to sulfonamide group
KRN633 Not reported 3.8 Soluble in DMSO (0.1% in assays)
N-(2-Ethoxybenzyl)-N'-propylurea (Predicted) ~120–130 (est.) 2.9 Moderate lipophilicity due to ethoxy group
Thermodynamic Stability
  • Alkylureas like N-propylurea exhibit heat capacities ranging from 200–360 K, with stability influenced by alkyl chain length .
  • The ethoxy group in the target compound may enhance solubility in polar solvents compared to purely hydrophobic analogs (e.g., CPU).
Enzyme Inhibition
  • sEH Inhibition: CPU and TPPU (analogs with aryl groups) show IC₅₀ values in the nanomolar range, suggesting that the ethoxybenzyl group in the target compound could similarly enhance binding to hydrophobic enzyme pockets .
  • Kinase Inhibition : KRN633’s activity highlights the importance of heterocyclic substituents for targeting tyrosine kinases, a feature absent in the target compound .
Material Science
  • Optoelectronic Properties: Propylurea spacers in silicon quantum dots (SQDs) enable energy transfer efficiencies of ~2×10⁹ s⁻¹, outperforming propylamine spacers . The ethoxybenzyl group in the target compound could similarly modulate electronic interactions in nanomaterials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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